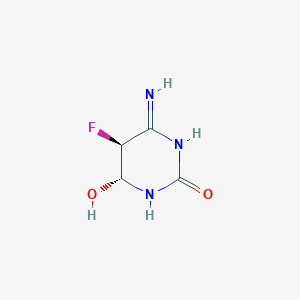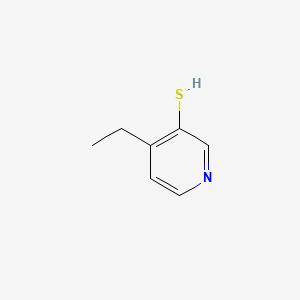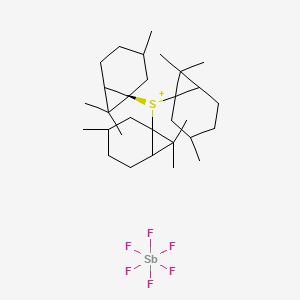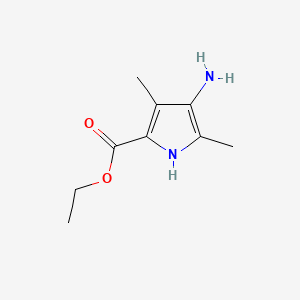![molecular formula C20H30N6Na2O12S2 B561165 Dinatrium;(2S)-2-Amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-Amino-4-carboxybutanoyl]amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoat CAS No. 103239-24-3](/img/structure/B561165.png)
Dinatrium;(2S)-2-Amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-Amino-4-carboxybutanoyl]amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxiglutatione Disodium ist die oxidierte Disulfidform von Glutathion, einem Tripeptid, das aus Glutamin, Cystein und Glycin besteht. Es spielt eine entscheidende Rolle bei zellulären Redoxreaktionen, Entgiftungsprozessen und der Aufrechterhaltung des oxidativen Gleichgewichts in Zellen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Oxiglutatione Disodium kann durch Oxidation von reduziertem Glutathion synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Diamid unter kontrollierten Bedingungen. Die Reaktion wird in einem wässrigen Medium durchgeführt, und der pH-Wert wird im neutralen bis leicht alkalischen Bereich gehalten, um den Abbau der Verbindung zu verhindern .
Industrielle Produktionsmethoden
Die industrielle Produktion von Oxiglutatione Disodium beinhaltet die großtechnische Oxidation von reduziertem Glutathion unter Verwendung ähnlicher Oxidationsmittel. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und beinhaltet häufig Reinigungsschritte wie Ionenaustauschchromatographie und Kristallisation.
Wissenschaftliche Forschungsanwendungen
Oxiglutatione Disodium hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Redoxpuffer in verschiedenen biochemischen Assays verwendet.
Biologie: Spielt eine Rolle bei der Untersuchung von oxidativem Stress und Redoxbiologie.
Wirkmechanismus
Oxiglutatione Disodium übt seine Wirkungen durch seine Rolle in Redoxreaktionen aus. Es wirkt als Antioxidans, indem es an der Reduktion von reaktiven Sauerstoffspezies und anderen freien Radikalen beteiligt ist. Die Verbindung wird durch Glutathionreduktase zu Glutathion reduziert, das dann an Entgiftungsprozessen und dem Schutz vor oxidativem Schaden beteiligt ist .
Wirkmechanismus
- Role : GSSG acts as a redox regulator, maintaining the balance between reduced glutathione (GSH) and GSSG. It participates in antioxidant defense, detoxification, and cellular signaling .
- Enzymatic Reactions : GSSG interacts with glutathione peroxidase, which reduces hydrogen peroxide and lipid peroxides. This enzymatic activity protects cells from oxidative damage .
- Detoxification : GSSG conjugates with xenobiotics and electrophiles, facilitating their excretion via bile. It also detoxifies reactive oxygen species (ROS) .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Biochemische Analyse
Biochemical Properties
Glutathione disodium salt oxidized form participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is frequently measured in vivo as an indicator of oxidative stress . It can be converted back to L-glutathione by various reducing systems .
Cellular Effects
The effects of Glutathione disodium salt oxidized form on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used in the 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB)/glutathione reductase enzyme recycling method to determine plasma or tissue glutathione levels .
Molecular Mechanism
The molecular mechanism of action of Glutathione disodium salt oxidized form involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is frequently measured in vivo as an indicator of oxidative stress . It may be converted to L-glutathione by various reducing systems .
Temporal Effects in Laboratory Settings
The effects of Glutathione disodium salt oxidized form over time in laboratory settings are significant. It includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Glutathione disodium salt oxidized form vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Glutathione disodium salt oxidized form is involved in several metabolic pathways, interacting with various enzymes or cofactors. It could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
Glutathione disodium salt oxidized form is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Glutathione disodium salt oxidized form and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxiglutatione disodium can be synthesized through the oxidation of reduced glutathione. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or diamide under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is maintained around neutral to slightly alkaline to prevent the degradation of the compound .
Industrial Production Methods
Industrial production of oxiglutatione disodium involves large-scale oxidation of reduced glutathione using similar oxidizing agents. The process is optimized for high yield and purity, often involving purification steps such as ion exchange chromatography and crystallization.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxiglutatione Disodium unterliegt hauptsächlich Redoxreaktionen. Es kann durch das Enzym Glutathionreduktase zu seiner reduzierten Form, Glutathion, reduziert werden. Diese Reduktion ist entscheidend für seine Rolle bei der Entgiftung und dem Schutz vor oxidativem Stress .
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Diamid
Reduktion: Glutathionreduktase, NADPH
Hauptprodukte
Reduktion: Reduziertes Glutathion (GSH)
Oxidation: Oxidiertes Glutathion (GSSG)
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Glutathion (GSH): Die reduzierte Form von Oxiglutatione Disodium, die für das zelluläre Redoxgleichgewicht essentiell ist.
N-Acetylcystein: Ein Vorläufer von Glutathion, der als Nahrungsergänzungsmittel zur Steigerung des Glutathionspiegels verwendet wird.
Alpha-Liponsäure: Ein weiteres Antioxidans, das synergistisch mit Glutathion wirkt.
Einzigartigkeit
Oxiglutatione Disodium ist einzigartig in seiner Fähigkeit, sowohl als Oxidations- als auch als Reduktionsmittel zu wirken, abhängig vom zellulären Umfeld. Diese duale Funktionalität macht es zu einer vielseitigen Verbindung in der Redoxbiologie und zu einem wertvollen Werkzeug in der Forschung und in industriellen Anwendungen .
Eigenschaften
Key on ui mechanism of action |
NOV-002 stimulates the immune system in different ways and stop tumor cells from growing. Drugs used in chemotherapy, such as doxorubicin, cyclophosphamide, and docetaxel, work in different ways to stop the growth of tumor cells, either by killing the cells or by stopping them from dividing. Giving more than one drug (combination chemotherapy) may kill more tumor cells. Giving NOV-002 together with chemotherapy before surgery may make the tumor smaller and reduce the amount of normal tissue that needs to be removed. |
|---|---|
CAS-Nummer |
103239-24-3 |
Molekularformel |
C20H30N6Na2O12S2 |
Molekulargewicht |
656.6 g/mol |
IUPAC-Name |
disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxylatomethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydron |
InChI |
InChI=1S/C20H32N6O12S2.2Na/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38;;/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38);;/q;2*+1/p-2/t9-,10-,11-,12-;;/m0../s1 |
InChI-Schlüssel |
DRFILBXQKYDTFW-JIWRMXRASA-L |
SMILES |
C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)[O-])N)C(=O)NCC(=O)[O-])C(C(=O)O)N.[Na+].[Na+] |
Isomerische SMILES |
[H+].[H+].C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)[O-])NC(=O)CC[C@@H](C(=O)[O-])N)C(=O)NCC(=O)[O-])[C@@H](C(=O)[O-])N.[Na+].[Na+] |
Kanonische SMILES |
[H+].[H+].C(CC(=O)NC(CSSCC(C(=O)NCC(=O)[O-])NC(=O)CCC(C(=O)[O-])N)C(=O)NCC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+] |
Aussehen |
Assay:≥98%A crystalline solid |
Synonyme |
GSSG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methyl-1-oxa-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B561086.png)
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B561087.png)

![2-ACETYL-8-CHLORO-2,3,4,5-TETRAHYDRO-1H-PYRIDO[4,3-B]INDOLE](/img/structure/B561089.png)


![2,6,7-Trimethyl-6H-imidazo[4,5-g][1,3]benzothiazole](/img/structure/B561093.png)
![[(2R,3S,4R,6S)-6-[(2R,3R,4R,5S,6S)-4-(dimethylamino)-6-[[(4R,5R,6R,9S,11Z,13Z,15R,16R)-16-ethyl-4-hydroxy-15-[[(2R,3S,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-(4-methoxyphenyl)acetate](/img/structure/B561095.png)
![1-[4-(Fluoromethyl)phenyl]pyrazolidin-3-one](/img/structure/B561098.png)



![methyl 2-[[(2S)-2-[[(2S)-2-[[(2R)-2-(decanoylamino)-3-[2-(decanoylamino)ethylsulfanyl]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetate](/img/structure/B561105.png)
